molecular formula C8H11NO B1585295 2-Hydroxy-N-methylbenzylamine Hydrochloride CAS No. 60399-02-2

2-Hydroxy-N-methylbenzylamine Hydrochloride

Cat. No. B1585295
CAS RN: 60399-02-2
M. Wt: 137.18 g/mol
InChI Key: PVFSNBPKQDSTPP-UHFFFAOYSA-N
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Description

“2-Hydroxy-N-methylbenzylamine Hydrochloride” is an organic chemical compound with the molecular formula C8H12ClNO . It is also known by other names such as 2-Hydroxy-N-methylbenzylamineHCl, N-methyl-2-hydroxybenzylamine, and Hydroxymethylbenzylaminehydrochloride .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-N-methylbenzylamine Hydrochloride” is represented by the formula C8H12ClNO . This indicates that it contains eight carbon atoms, twelve hydrogen atoms, one nitrogen atom, one oxygen atom, and one chlorine atom .


Physical And Chemical Properties Analysis

“2-Hydroxy-N-methylbenzylamine Hydrochloride” is a solid at 20 degrees Celsius . It has a molecular weight of 173.64000 . It is soluble in water .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as an Irreversible Inhibitor of Norepinephrine Uptake : 2-Hydroxy-N-methylbenzylamine Hydrochloride has been studied for its synthesis as an irreversible inhibitor of neuronal norepinephrine uptake. This involves the synthesis of xylamine, a compound structurally related, which was obtained as a hydrochloride salt with a specific activity of 3.09 Ci/mmol (Ransom, Kammerer, & Cho, 1983).

Pharmaceutical Applications

  • Potential in Antimalarial Activity : Hydroxytrifluoromethylbenzylamines, chemically related to 2-Hydroxy-N-methylbenzylamine, and their derivatives have shown significant activity against Plasmodium falciparum, indicating potential antimalarial applications (Andriamanantena et al., 1991).

Chemical Synthesis and Analysis

  • Application in the Synthesis of β2-Amino Acids : A practical and scalable synthetic route for β2-amino acids involves Michael addition of a chiral hydroxylamine, derived from alpha-methylbenzylamine, to an alpha-alkylacrylate (Lee, Park, Kim, & Gellman, 2003).
  • Solubility Study in Pharmaceutical Formulation : Salts of N-methylbenzylamine, structurally similar to 2-Hydroxy-N-methylbenzylamine, showed increased solubility due to reduced crystal lattice energy, a factor crucial in pharmaceutical formulation (Parshad et al., 2004).

Environmental Applications

  • Use in Environmental Studies : Derivatives of hydroxybenzylamine have been utilized in studies for sampling and quantifying carbonyls in ambient air, indicating their utility in environmental monitoring (Spaulding, Frazey, Rao, & Charles, 1999).

Material Science

  • Use as Thermostabilizers in Polypropylene : Derivatives of hydroxybenzylamine have been synthesized and tested as thermostabilizers for polypropylene, indicating their potential application in material science [(Aghamali̇yev, Naghiyeva, & Rasulov, 2018)]

Synthesis and Characterization

  • Synthesis as an Irreversible Inhibitor of Norepinephrine Uptake : 2-Hydroxy-N-methylbenzylamine Hydrochloride has been studied for its synthesis as an irreversible inhibitor of neuronal norepinephrine uptake. This involves the synthesis of xylamine, a compound structurally related, which was obtained as a hydrochloride salt with a specific activity of 3.09 Ci/mmol (Ransom, Kammerer, & Cho, 1983).

Pharmaceutical Applications

  • Potential in Antimalarial Activity : Hydroxytrifluoromethylbenzylamines, chemically related to 2-Hydroxy-N-methylbenzylamine, and their derivatives have shown significant activity against Plasmodium falciparum, indicating potential antimalarial applications (Andriamanantena et al., 1991).

Chemical Synthesis and Analysis

  • Application in the Synthesis of β2-Amino Acids : A practical and scalable synthetic route for β2-amino acids involves Michael addition of a chiral hydroxylamine, derived from alpha-methylbenzylamine, to an alpha-alkylacrylate (Lee, Park, Kim, & Gellman, 2003).
  • Solubility Study in Pharmaceutical Formulation : Salts of N-methylbenzylamine, structurally similar to 2-Hydroxy-N-methylbenzylamine, showed increased solubility due to reduced crystal lattice energy, a factor crucial in pharmaceutical formulation (Parshad et al., 2004).

Environmental Applications

  • Use in Environmental Studies : Derivatives of hydroxybenzylamine have been utilized in studies for sampling and quantifying carbonyls in ambient air, indicating their utility in environmental monitoring (Spaulding, Frazey, Rao, & Charles, 1999).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

2-(methylaminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-9-6-7-4-2-3-5-8(7)10;/h2-5,9-10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXXNWDSBJINMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-N-methylbenzylamine Hydrochloride

CAS RN

63989-87-7, 60399-02-2
Record name Phenol, hydrochloride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-N-methylbenzylamine Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-[(methylamino)methyl]phenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxy-N-methylbenzylamine Hydrochloride
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Citations

For This Compound
1
Citations
J Mindl, O Hrabík, V Štěrba… - … of Czechoslovak Chemical …, 2000 - cccc.uochb.cas.cz
The kinetics of cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates and their N-methyl analogs, prepared by the reaction of 2-(aminomethyl)phenols with substituted phenyl …
Number of citations: 46 cccc.uochb.cas.cz

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